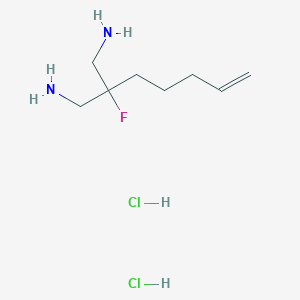
2-(Aminomethyl)-2-fluorohept-6-en-1-amine dihydrochloride
Übersicht
Beschreibung
2-(Aminomethyl)-2-fluorohept-6-en-1-amine dihydrochloride, also known as 2-AMF-H-6-en-1-amine dihydrochloride, is a compound with a wide range of applications in scientific research. It is a synthetic organic compound that can be used as a catalyst or as a building block for more complex molecules. It is a versatile compound that can be used in a variety of ways, including in the synthesis of pharmaceuticals, in the development of new materials, and in the study of biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modification
Aminoalkenes, including those with aminomethyl and fluoro groups, are valuable in organic synthesis. For instance, a novel palladium-catalyzed aminomethylamination of aminoalkenes with an aminal demonstrated the utility of aminomethyl groups in synthesizing important organic compounds such as 2-(2-aminoethyl)indoles and pyrrolidines, which are crucial in medicinal chemistry and synthetic organic chemistry. This method was highlighted by its application in the rapid synthesis of Alosetron, a drug for irritable bowel syndrome treatment (Li et al., 2017).
Fluorine in Drug Design
The incorporation of fluorine atoms into organic molecules is a common strategy in drug design, enhancing the biological activity, metabolic stability, and membrane permeability of pharmaceutical compounds. The synthesis and pharmacological evaluation of compounds, including the design and synthesis of fluorinated analogs of bioactive molecules, represent a significant area of research. For example, fluorosilane compounds with optically active amino groups have been explored for their potential in creating optically active silicon-based compounds (Kawachi et al., 1999).
Analytical Applications
Fluorinated amines and their derivatives find applications in analytical chemistry as well. The development of sensitive and selective methods for the detection and quantification of amines and amino acids is crucial in various fields, including environmental monitoring, food science, and biomedical research. For instance, the use of 2-(2-Phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid (PPIA) in the determination of amines through high-performance liquid chromatography with fluorescence detection showcases the role of fluorinated aminomethyl compounds in enhancing analytical methodologies (You et al., 2006).
Sensing and Detection
Compounds with aminomethyl and fluoro groups are also explored in the development of chemical sensors and probes. The design of fluorescent sensors for detecting metal ions, such as mercury, in biological systems can be significantly improved by incorporating fluorinated aminomethyl groups, enhancing the sensitivity and selectivity of these probes (Huang & Ding, 2011).
Wirkmechanismus
Target of Action
The targets of a compound depend on its chemical structure and properties. For amines and fluorinated compounds, potential targets could include various enzymes, receptors, or ion channels in the body. The exact targets would depend on the specific interactions between the compound and the body’s biochemistry .
Mode of Action
The mode of action refers to how the compound interacts with its target to exert its effects. This could involve binding to a receptor, inhibiting an enzyme, or interacting with a cellular structure. The exact mode of action would depend on the compound’s chemical properties and the nature of its target .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its targets. For example, if the compound targets an enzyme involved in a specific metabolic pathway, it could alter the function of that pathway .
Pharmacokinetics
The pharmacokinetics of a compound refer to how it is absorbed, distributed, metabolized, and excreted by the body (ADME). These properties can greatly influence the compound’s bioavailability and overall effects .
Result of Action
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from altering cellular function to producing a physiological response .
Action Environment
The action of the compound can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. These factors can affect the compound’s stability, efficacy, and overall action .
Eigenschaften
IUPAC Name |
2-fluoro-2-pent-4-enylpropane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17FN2.2ClH/c1-2-3-4-5-8(9,6-10)7-11;;/h2H,1,3-7,10-11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJPGBOAEZHIKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC(CN)(CN)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1485006.png)

![3-[(Oxolan-3-yl)methyl]pyrrolidine hydrochloride](/img/structure/B1485012.png)

![1,1,2-Trimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1485016.png)
![2-(Pyridin-3-yl)-2,7-diazaspiro[4.4]nonan-3-one dihydrochloride](/img/structure/B1485018.png)
![2-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1485019.png)
![3-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1485020.png)

![5-Methyl-5-azaspiro[3.4]octan-8-one](/img/structure/B1485023.png)
![4-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]piperidine](/img/structure/B1485025.png)


